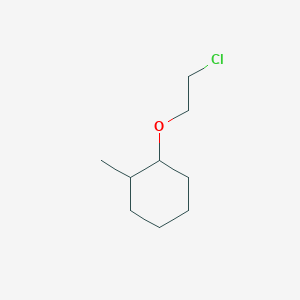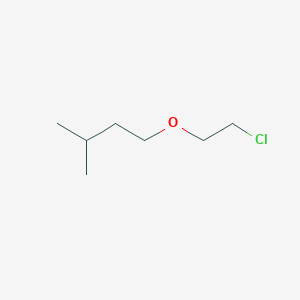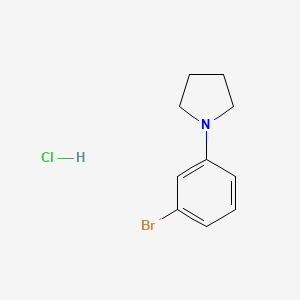
2-(4-Bromophenoxy)butanoyl chloride
Übersicht
Beschreibung
“2-(4-Bromophenoxy)butanoyl chloride” is a synthetic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 . It is used extensively in research and industry.
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenoxy)butanoyl chloride” is represented by the formula C10H10BrClO2 . More detailed structural information might be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenoxy)butanoyl chloride” include a molecular weight of 277.54 and a molecular formula of C10H10BrClO2 . More specific properties like boiling point, density, etc., might be available in specialized chemical databases or safety data sheets.Wissenschaftliche Forschungsanwendungen
1. Interaction with Muscle Chloride Channels
2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, structurally related to 2-(4-Bromophenoxy)butanoyl chloride, have been studied for their effects on chloride membrane conductance in rat striated muscle. Research shows that lengthening the alkyl chain up to three methylenic groups increases biological activity, which is then diminished in longer analogues. This suggests potential applications in muscle physiology and pharmacology studies (Carbonara et al., 2001).
2. Synthesis of Thermotropic Dendrimers
The compound has been used in the synthesis and characterization of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane. These monomers are crucial for creating thermotropic dendrimers, which have potential applications in materials science and nanotechnology (Percec et al., 1994).
3. Use in Analytical Chemistry
2-(4-Bromophenoxy)butanoyl chloride derivatives are used in methods to determine bromide in various samples. The compound participates in chemical reactions that facilitate the detection and quantification of bromide, which is essential in environmental analysis and quality control in the chemical industry (Mishra et al., 2001).
4. Environmental Chemistry and Water Treatment
The compound and its derivatives are used in studies exploring the degradation of bromophenols in water treatment processes. Understanding the reaction kinetics and by-products formation during such processes is essential for environmental safety and water purification technologies (Luo et al., 2019).
Wirkmechanismus
Target of Action
Based on its structure and known reactions of similar compounds, it can be inferred that it likely targets molecules with nucleophilic sites, such as amines or alcohols, in biochemical systems .
Mode of Action
2-(4-Bromophenoxy)butanoyl chloride, being an acyl chloride, is highly reactive. It can undergo nucleophilic acyl substitution reactions with nucleophiles, leading to the formation of esters or amides . The chloride ion is a good leaving group, which makes the carbon of the carbonyl group in 2-(4-Bromophenoxy)butanoyl chloride highly electrophilic .
Biochemical Pathways
Given its reactivity, it can be involved in various biochemical transformations, potentially affecting multiple pathways depending on the biological context .
Pharmacokinetics
Like other small organic molecules, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2-(4-Bromophenoxy)butanoyl chloride . For instance, its reactivity might be enhanced in polar environments due to the polar nature of its functional groups .
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNPEWBYDYGUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)


![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)



![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)
